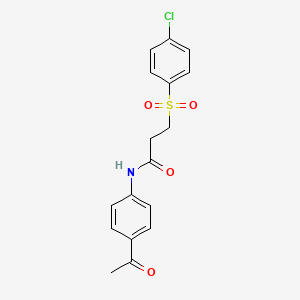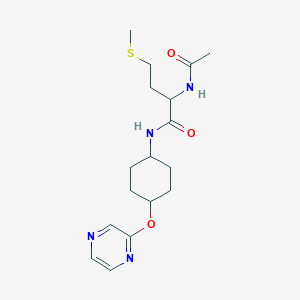![molecular formula C12H15N5S B2696873 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097889-94-4](/img/structure/B2696873.png)
5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield is reported to be 62% . The synthesis process involves reactions such as condensation, cyclization, and methylation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H NMR and LC-MS . The 1H NMR spectrum provides information about the types of hydrogen atoms present in the molecule and their environment, while LC-MS provides information about the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and methylation . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Physical And Chemical Properties Analysis
The compound is a yellow liquid . Its 1H NMR spectrum in CDCl3 at 400 MHz shows various peaks corresponding to different types of hydrogen atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- A study detailed the preparation and transformation of pyrazolo[4,3-d]pyrimidine-5,7-diones from known aldehydes, leading to various heterocyclic compounds through thermolysis and other reactions. This research underscores the compound's utility in synthesizing diverse molecular structures, potentially useful in medicinal chemistry and material science (Zhang et al., 2008).
Antimicrobial Potential
- Another study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety to serve as antibacterial agents. Through the reaction of precursors with various active methylene compounds, several compounds exhibited high antibacterial activities, highlighting the compound's role in developing new antimicrobial agents (Azab et al., 2013).
Novel Heterocyclic Compounds
- Research into the cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles revealed that these compounds act as thiocarbonyl ylides or azomethine ylides in reactions with electron-deficient alkenes or alkynes. This behavior, explained by Frontier MO theory, highlights the complex reactivity of these molecules, potentially useful for designing new synthetic routes in organic chemistry (Sutcliffe et al., 2000).
Antioxidant Potential
- A study focused on the synthesis and evaluation of novel heterocyclic compounds with antioxidant properties, incorporating pyrazole, thiazole, and pyridine moieties. The antioxidant activities were assessed through DPPH scavenging assay, revealing that one compound exhibited significant antioxidant activity. This suggests the potential of such compounds in developing new antioxidant agents (Kaddouri et al., 2020).
Antimicrobial and Antiproliferative Activity
- Further research synthesized and evaluated pyrazolo[1,5-a]pyrimidines and related compounds for their antimicrobial and antiproliferative activities against various cancer cell lines. Some compounds demonstrated promising activities, indicating the therapeutic potential of these molecules in treating infections and cancer (Gomha et al., 2015).
Wirkmechanismus
Target of Action
The primary target of the compound 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane interacts with CDK2, inhibiting its activity . This inhibition leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[22The compound’s potent inhibitory effect on cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is the significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBWKZKMMULQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)


![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2696805.png)


![2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2696809.png)


